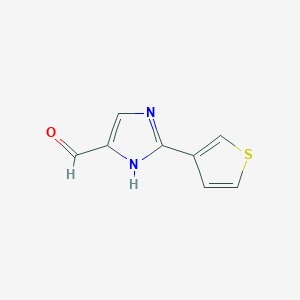
2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features both thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde typically involves the formation of the imidazole ring followed by the introduction of the thiophene moiety. One common method is the condensation of thiophene-3-carboxaldehyde with an appropriate imidazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(Thiophen-3-yl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(Thiophen-3-yl)-1H-imidazole-5-methanol.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
科学的研究の応用
2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiophene and imidazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxaldehyde: Similar structure but lacks the imidazole ring.
2-(Thiophen-2-yl)-1H-imidazole-5-carbaldehyde: Similar structure but with the thiophene ring attached at a different position.
1H-imidazole-4-carbaldehyde: Similar structure but lacks the thiophene ring.
Uniqueness
2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both thiophene and imidazole rings, which confer distinct electronic and steric properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings.
特性
分子式 |
C8H6N2OS |
|---|---|
分子量 |
178.21 g/mol |
IUPAC名 |
2-thiophen-3-yl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2OS/c11-4-7-3-9-8(10-7)6-1-2-12-5-6/h1-5H,(H,9,10) |
InChIキー |
QPOBTOFOWJILEC-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C2=NC=C(N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


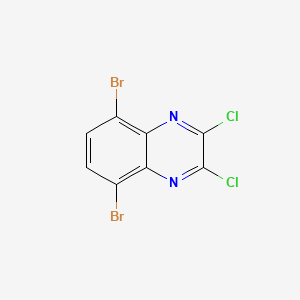

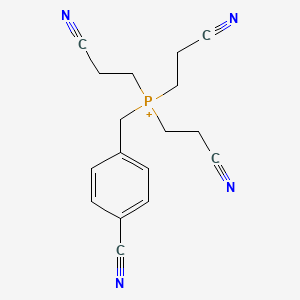
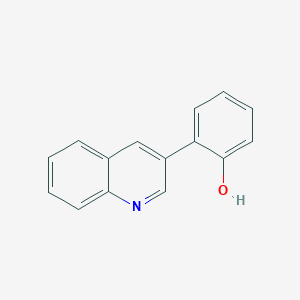
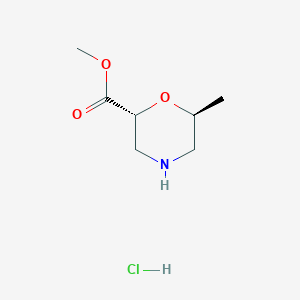





![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B12834300.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)
